![molecular formula C20H17N5O B2546087 4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide CAS No. 1775319-74-8](/img/structure/B2546087.png)
4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide
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Overview
Description
The compound “4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide” is a complex organic molecule. It is related to the class of compounds known as triazolopyrazines . These compounds are often used in medicinal chemistry due to their potential therapeutic properties .
Synthesis Analysis
The synthesis of similar compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinones . A specific method for synthesizing a related compound involves nitrogen protection in a stainless steel autoclave, hydrogenation under pressure, and subsequent filtration and washing .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazolopyrazine core, which is a fused ring system containing both nitrogen and carbon atoms . The compound also contains a phenyl group and a cyano group attached to the core structure .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it might be involved in the formation of N-nitroso-triazolopyrazine in certain drug products . Other reactions could involve the use of acids, bases, heat, or light .Scientific Research Applications
Heterocyclic Synthesis
Cyanoacetamide derivatives serve as privileged structures for heterocyclic synthesis. The carbonyl and cyano groups in this compound are strategically positioned for reactions with common bidentate reagents. The active hydrogen on C-2 can participate in condensation and substitution reactions, leading to the formation of diverse heterocyclic compounds .
Anti-Inflammatory and Analgesic Activities
Specific derivatives of cyanoacetamide have demonstrated anti-inflammatory and analgesic properties. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit such activities .
Oxime Preparation
The compound can serve as a base for oxime preparations. For instance, coupling reactions with antipyrinyl diazonium chloride yield antipyrinyl hydrazone derivatives, which can further undergo transformations to form tetrahydro-pyrazolo[4,3-c]pyrazole derivatives .
Polysubstituted 2-Amino-4H-pyran-3-carboxylic Acid Esters
In the presence of thiourea dioxide, the compound participates in the synthesis of 6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylic acid ethyl esters. These derivatives have potential pharmacological properties .
Future Directions
properties
IUPAC Name |
4-cyano-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c21-13-14-4-6-16(7-5-14)20(26)22-17-10-8-15(9-11-17)19-24-23-18-3-1-2-12-25(18)19/h4-11H,1-3,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPIPDGZJKHKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C#N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide |
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